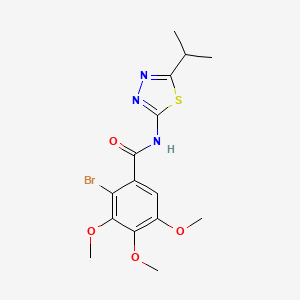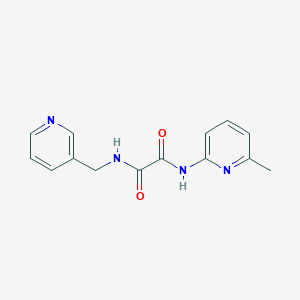
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a cyclobutyl group, an ethoxy group, and a hydroxy group. It is primarily used in research and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an organic solvent to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Hydroxycyclobutyl)pyrrolidine-2,5-dione: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
1-(2-Ethoxycyclobutyl)pyrrolidine-2,5-dione: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
1-(2-Ethoxy-4-methylcyclobutyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a hydroxy group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics .
Propiedades
IUPAC Name |
1-(2-ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-7-5-6(12)10(7)11-8(13)3-4-9(11)14/h6-7,10,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTFXRZOMLPBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1N2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-BROMOBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473962.png)

![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2473965.png)


![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)

![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)
![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2473976.png)


![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)

![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)
